3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
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Overview
Description
3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a hydroxyl group and a phenyl group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetophenone with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid (HNO3), bromine (Br2), or sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 for nitration, Br2 for bromination, H2SO4 for sulfonation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Antioxidant Activity: Exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Antimicrobial Activity: Demonstrates antimicrobial properties, which are explored in the development of new antimicrobial agents.
Medicine:
Anti-inflammatory: Investigated for its potential anti-inflammatory effects, contributing to the development of anti-inflammatory drugs.
Anticancer: Studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry:
Dye Synthesis: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Industry: Acts as a monomer or additive in the production of polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors. The phenyl rings contribute to π-π interactions, enhancing the compound’s stability and reactivity.
Molecular Targets and Pathways:
Enzymes: Inhibits specific enzymes involved in oxidative stress and inflammation.
Receptors: Binds to receptors involved in cellular signaling pathways, modulating their activity.
Pathways: Influences pathways related to apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: A compound with a furan ring and similar α,β-unsaturated carbonyl system.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains methoxy and triazolyl groups, offering different reactivity and applications.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Features a pyrazole ring and fluorophenyl group, providing unique properties.
Uniqueness:
Hydroxyl Group: The presence of a hydroxyl group in 3-hydroxy-1-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one enhances its reactivity and potential for hydrogen bonding.
Phenyl Rings: The phenyl rings contribute to its stability and ability to undergo various substitution reactions.
Versatility: Its versatile structure allows for diverse applications in chemistry, biology, medicine, and industry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(Z)-3-hydroxy-3-phenyl-1-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13(2)14-8-10-16(11-9-14)18(20)12-17(19)15-6-4-3-5-7-15/h3-13,19H,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXPDVBEABWMIF-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C(=O)/C=C(/C2=CC=CC=C2)\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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